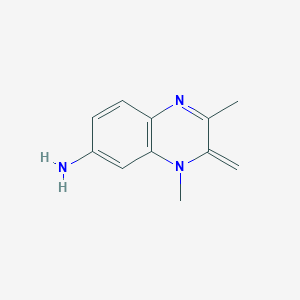
5-((Tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarbonitrile is an organic compound that features a pyridine ring substituted with a nitrile group and a tetrahydropyran-4-yloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarbonitrile typically involves the reaction of 2-chloropyridine with tetrahydro-2H-pyran-4-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
5-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
5-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
作用机制
The mechanism by which 5-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarbonitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, while the tetrahydropyran ring can enhance the compound’s solubility and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Tetrahydropyran: A simpler analog that lacks the pyridine and nitrile groups.
2-Pyridinecarbonitrile: Contains the nitrile group but lacks the tetrahydropyran moiety.
5-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-pentanol: Similar structure but with a different functional group arrangement
Uniqueness
5-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarbonitrile is unique due to the combination of the tetrahydropyran ring and the nitrile-substituted pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
5-(oxan-4-yloxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H12N2O2/c12-7-9-1-2-11(8-13-9)15-10-3-5-14-6-4-10/h1-2,8,10H,3-6H2 |
InChI 键 |
XVUGLKYZPRWYLF-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1OC2=CN=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1,1-Biphenyl]-3,5-diol,4-methyl-](/img/structure/B13930304.png)



![2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine](/img/structure/B13930314.png)






